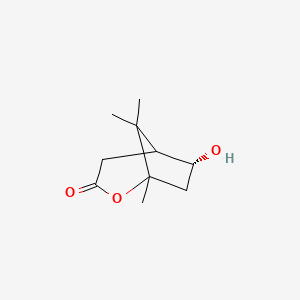
2-Ethylpentanedioic acid
Übersicht
Beschreibung
2-Ethylpentanoic Acid is a known metabolite and analog of valproic acid . Experimental results have shown potential acute anticonvulsant and toxic effects exhibited by 2-Ethylpentanoic Acid .
Synthesis Analysis
Structure-based virtual screening identified pentanedioic acid derivatives as a novel scaffold for farnesyltransferase inhibitors (FTIs) . Chemical modifications of the lead compounds, biological assays, and analysis of the structure–activity relationships (SAR) were conducted .Molecular Structure Analysis
The molecular formula of 2-Ethylpentanoic acid is C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da .Chemical Reactions Analysis
2-Methylpentanedioic acid is a metabolite of succinic acid, a citric acid cycle intermediate .Physical And Chemical Properties Analysis
2-Ethylpentanedioic acid has a melting point of 55-57 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions : 2-Ethylpentanedioic acid has been used in the synthesis of other chemical compounds. For example, it is prepared by the Michael reaction and used in Friedel–Crafts reactions to produce various organic acids and anhydrides (Natekar & Samant, 2010).
Neurological and Psychiatric Disease Models : Ethyl-Eicosapentanoic acid, a derivative, shows potential in the treatment of bipolar disorder and may have neurotrophic/neuroprotective roles. This is evidenced by increased brain levels of N-acetylaspartate, a marker of neuronal integrity, in patients treated with Ethyl-Eicosapentanoic acid (Frangou et al., 2007).
Physical Chemistry : Research on ethyl isocyanate (EIC) in solvents like 2-methylpentane provides insights into solute–solvent interactions and thermally induced isomerization, contributing to understanding molecular dynamics in chemistry (Levinger et al., 2003).
Environmental Science : Studies have been conducted on organic compounds found in atmospheric particulate matter, such as aerosol polar oxygenated compounds bearing carboxylic or hydroxyl groups. This includes research on derivatives of monoterpenes that may contribute to atmospheric aerosol burdens (Jaoui et al., 2005).
Extraction and Separation Processes : Research has shown the extraction of 2-methylidenebutanedioic acid using various solvents and techniques, highlighting the chemical's role in industrial applications (Günyeli et al., 2014).
Drug Development and Pharmacology : Derivatives of 2-Ethylpentanedioic acid are being explored for improving drug delivery to the brain. For example, studies have investigated prodrugs of 2-(Phosphonomethyl)pentanedioic Acid for enhanced brain delivery and potential application in neurological and psychiatric disorders (Nedelcovych et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-ethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNBKRVBKPWUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303256 | |
| Record name | 2-ethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpentanedioic acid | |
CAS RN |
617-26-5 | |
| Record name | NSC-157556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)










![1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine](/img/structure/B1199340.png)

